![molecular formula C19H22N4O2 B114314 Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- CAS No. 142714-68-9](/img/structure/B114314.png)
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as an antagonist of the dopamine D2 receptor and has been studied for its effects on the central nervous system.
Mechanism of Action
The mechanism of action of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- involves its ability to bind to and block the dopamine D2 receptor. This receptor is involved in the regulation of dopamine levels in the brain, which play a crucial role in the development of various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- can have a range of biochemical and physiological effects on the body. These include changes in dopamine levels, alterations in brain activity, and improvements in cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- in lab experiments is its specificity for the dopamine D2 receptor. This allows researchers to study the effects of blocking this receptor in a controlled manner. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for research on Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)-. One area of focus is the development of more efficient synthesis methods for this compound, which could lead to increased availability for research purposes. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various neurological disorders. Finally, research is needed to investigate the potential side effects and long-term effects of using this compound in humans.
In conclusion, Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- is a compound with great potential for scientific research in various fields. Its unique mechanism of action and biochemical effects make it an attractive target for the development of new therapies. As research in this area continues, it is likely that new discoveries will be made that will further our understanding of this compound and its potential applications.
Synthesis Methods
The synthesis of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- involves a multi-step process that requires specialized equipment and expertise. One of the most commonly used methods for synthesizing this compound involves the reaction of 2-aminonicotinic acid with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Scientific Research Applications
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- has been studied extensively for its potential therapeutic applications in various fields of medicine. Some of the areas where this compound has shown promise include the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
properties
CAS RN |
142714-68-9 |
---|---|
Product Name |
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- |
Molecular Formula |
C19H22N4O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[3-(4-phenylpiperazin-1-yl)propyl]-[1,3]oxazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C19H22N4O2/c24-19-23(17-8-4-9-20-18(17)25-19)11-5-10-21-12-14-22(15-13-21)16-6-2-1-3-7-16/h1-4,6-9H,5,10-15H2 |
InChI Key |
SKULVSPFQNYSFX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=C(N=CC=C3)OC2=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CCCN2C3=C(N=CC=C3)OC2=O)C4=CC=CC=C4 |
Other CAS RN |
142714-68-9 |
synonyms |
7-[3-(4-phenylpiperazin-1-yl)propyl]-9-oxa-2,7-diazabicyclo[4.3.0]nona -2,4,10-trien-8-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.